[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate
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Overview
Description
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of oxazole derivatives
Mechanism of Action
Target of Action
Oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Carbamates are often used as insecticides and work by inhibiting the enzyme acetylcholinesterase, disrupting nerve function in insects .
Mode of Action
The mode of action of oxazole and carbamate derivatives depends on their specific structure and the functional groups present. For example, some oxazole derivatives have been found to inhibit key enzymes in various biochemical pathways .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the functional groups present. For example, some oxazole derivatives have been found to have antitubercular activity .
Result of Action
Oxazole derivatives in general have been found to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorobenzonitrile and an α-haloketone, under basic conditions.
Carbamate Formation: The oxazole intermediate is then reacted with 3-chlorophenyl isocyanate to form the carbamate linkage. This step usually requires a catalyst, such as a tertiary amine, and is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction of the carbamate group can yield the corresponding amine and alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under reflux conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines and alcohols.
Substitution: Substituted oxazole derivatives with modified phenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Material Science: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound exhibits potential antimicrobial activity against a range of bacterial and fungal pathogens.
Pharmacology: It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides and fungicides, contributing to crop protection and yield improvement.
Comparison with Similar Compounds
Similar Compounds
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2-chlorophenyl)carbamate: Chlorine atom positioned differently on the phenyl ring.
Uniqueness
The unique positioning of the chlorine atoms in [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate contributes to its distinct chemical reactivity and biological activity. This specific arrangement can influence the compound’s binding affinity to target enzymes or receptors, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-4-3-5-12(8-11)20-17(22)23-10-13-9-16(24-21-13)14-6-1-2-7-15(14)19/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSGSFFVZNWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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